OptoDArG

Content Navigation

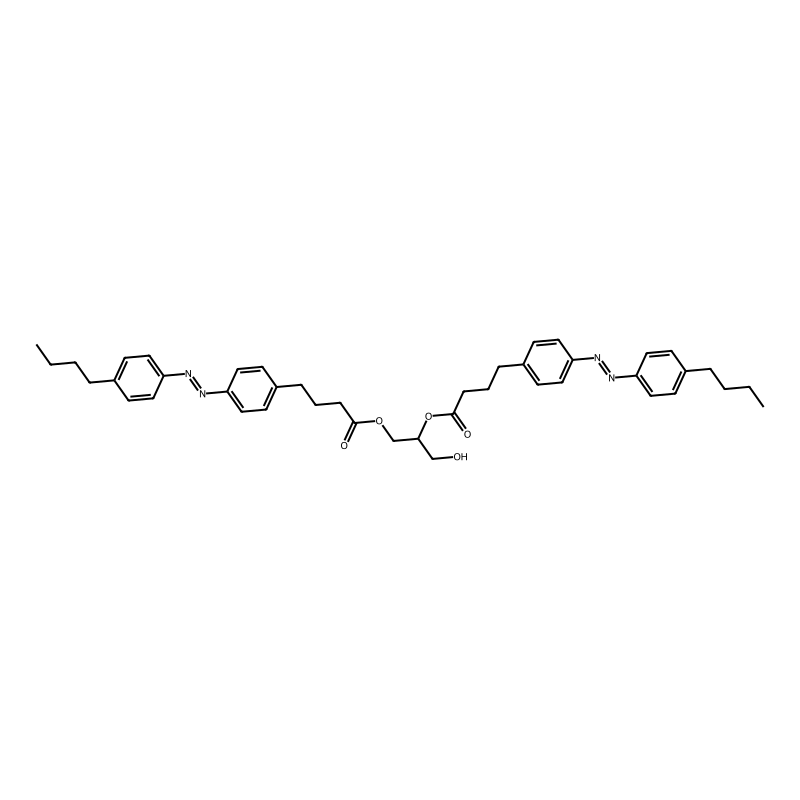

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Mechanisms of Azobenzene Photoisomerization

The fundamental process that makes azobenzene useful is its reversible light-induced isomerization. The current scientific understanding, moving beyond simple models, reveals a complex picture.

Primary Isomerization Pathways: The conversion between the stable trans and metastable cis isomers can proceed via two main pathways, with the dominant mechanism depending on the excited state reached by light absorption [1].

- Inversion-assisted Torsion: High-resolution gas-phase studies indicate that for the S1(nπ*) state, changes in the hybridization of the nitrogen atoms are the driving force for isomerization [2]. The process follows an inversion-assisted torsional pathway with a low barrier of approximately 2 kcal mol⁻¹ [2]. This involves a bending motion at the nitrogen atoms that facilitates rotation around the N=N bond.

- Rotation: A rotational mechanism, involving direct twisting around the N=N double bond, is also a viable pathway, particularly suggested for higher-energy excited states [1] [3].

Multi-State Dynamics and Wavelength Dependence: A key breakthrough was the identification of two near-degenerate ππ* excited states (S2 and S3/4) in the UV region, where only one was previously thought to exist [4] [5]. These states have distinct lifetimes and relaxation dynamics:

- The S2 state decays to S1 in about 170 femtoseconds (fs) while largely retaining molecular planarity.

- The S3/4 state has a longer lifetime of 420 fs and involves different structural dynamics [5]. This complexity helps explain the unusual wavelength dependence of the isomerization quantum yield, which violates Kasha's rule [4] [5].

The following diagram summarizes the modern, multi-state model of the photoisomerization process.

Modern multi-state model of azobenzene photoisomerization shows excitation to different states and relaxation through a conical intersection [2] [4] [5].

Quantitative Data and Material Properties

For research and development, quantitative parameters are critical. The table below consolidates key photophysical and material data from the search results.

| Parameter | Value / Characterization | Context / Conditions | Source |

|---|---|---|---|

| N-N Distance (X-ray) | Trans: 1.189 Å; Cis: 1.251 Å | In crystalline state | [1] |

| Thermal Isomerization Barrier | ~100 kJ/mol | In ground state (S₀) | [1] |

| S1(nπ*) Excitation | ~430 nm (weak band) | In n-hexane solvent | [2] [1] |

| S2(ππ*) Excitation | ~320 nm (strong band) | In n-hexane solvent | [2] [1] |

| S2 State Lifetime | 170 fs | Gas phase, from S₂ to S₁ | [5] |

| S3/4 State Lifetime | 420 fs | Gas phase | [5] |

| Inversion Pathway Barrier | ~2 kcal mol⁻¹ | In S1(nπ*) state, gas phase | [2] |

| Adhesion Strength | 360.7 ± 10.1 kPa | ABOMe ionic hydrogel on skin | [6] |

Recent Advances and Experimental Insights

Recent research continues to refine our understanding and expand applications, highlighting the role of molecular engineering.

The Push-Pull Electronic Effect: A 2024 study demonstrates that modifying azobenzene with "push-pull" electronic groups (e.g., electron-donating methoxy or electron-withdrawing nitro groups) significantly impacts material properties [6]. Only the methoxy-substituted derivative (ABOMe) exhibited photo-reversible adhesion, attributed to a distinct transition state mechanism that enables efficient isomerization. This shows how rational molecular design can tailor functionality for specific applications like smart adhesives [6].

Photostationary State (PSS): The maximum achievable cis/trans ratio under continuous illumination is not necessarily 1:1. It is governed by the kinetic competition between the forward ((k_1)) and reverse ((k_{-2})) photoreaction rates, as well as the different absorption coefficients of the isomers at the excitation wavelength [3]. A large excess of the cis isomer is possible if its absorption at the excitation wavelength is much lower than that of the trans isomer [3].

A Researcher's Checklist for Experimental Design

When planning studies or applications involving azobenzene photoisomerization, consider these factors highlighted across the literature:

- Substituent Effects: The choice of electron-donating or withdrawing groups on the azobenzene core (push-pull effect) is a powerful tool to control absorption spectra, isomerization kinetics, and ultimate material properties [6] [1].

- Wavelength Selection: The excitation wavelength is not just an on/off switch. It can populate different excited states (S1, S2, S3/4) with distinct dynamics and quantum yields, influencing the efficiency and even the dominant isomerization pathway [2] [4] [5].

- Environmental Factors: The isomerization mechanism and thermal relaxation rate are highly sensitive to the environment, such as solvent effects or integration into a polymer matrix [3].

- Characterization Techniques: A full understanding requires multiple techniques. Key methods cited include high-resolution UV-Vis spectroscopy [2], femtosecond time-resolved spectroscopy [4] [5], and computational dynamics simulations [5].

How to Proceed for OptoDArG-Specific Information

Given that a direct resource on "this compound" was not located, I suggest the following paths for your research:

- Refine the Search Term: "this compound" may be a specific acronym for a drug, a material, or a research project. If possible, try to find its expanded form (e.g., "Opto-Drug-Azobenzene-Group") or search for it in conjunction with the lead researchers or institutions in the photopharmacology field.

- Consult Specialized Databases: Search in-depth scientific databases like PubMed, Scopus, or Web of Science for the full term. Also, consider searching patent databases (e.g., Google Patents, USPTO) as the technology may be protected intellectual property.

- Leverage the Foundational Science: The mechanisms and data summarized here are universally applicable. You can use this information to reverse-engineer the potential working principles of the this compound system you are interested in.

References

- 1. - Wikipedia Azobenzene [en.wikipedia.org]

- 2. Fast photodynamics of azobenzene probed... | Nature Communications [nature.com]

- 3. organic chemistry - Maximum (Z) to (E) ratio in the... [chemistry.stackexchange.com]

- 4. and dynamics of Mechanism azobenzene photoisomerization [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Mechanism and Dynamics of Azobenzene Photoisomerization [academia.edu]

- 6. on advanced photoresponsive Research hydrogels with... azobenzene [pubs.rsc.org]

Mechanism of Action & Structural Insights

OptoDArG functions as an "optical lipid clamp," providing high spatiotemporal precision for studying lipid-gated ion channels.

- Lipid-Sensing Principle: TRPC3/6/7 channels are sensitive to the lipid second messenger Diacylglycerol (DAG) [1] [2]. This compound mimics this endogenous ligand but can be switched between active and inactive forms with light [3].

- Critical Fenestration: A structure-guided mutagenesis screen identified a specific glycine residue (G652 in TRPC3) located behind the ion selectivity filter [4]. This residue is exposed to the membrane lipid bilayer through a pore domain fenestration—a small opening in the protein structure.

- Gating Mechanism: The active cis-OptoDArG molecule is proposed to access this fenestration and bind within it. This binding event is sufficient to trigger a conformational change that opens the channel pore, allowing cations to flow into the cell [4]. The following diagram illustrates this mechanism:

This compound activation cycle. UV light induces the active cis form, which binds to and opens the TRPC channel.

Experimental Protocols for Electrophysiology

The primary method for investigating this compound-induced TRPC currents is whole-cell patch-clamp electrophysiology. Adhering to the following protocol is critical for obtaining reliable and reproducible kinetic data.

Cell Preparation and Transfection

- Cell Line: Use Human Embryonic Kidney (HEK293 or HEK293T) cells [1] [3] [5].

- Transfection: Transiently transfect cells with the plasmid DNA for the desired TRPC channel (e.g., YFP-TRPC3, YFP-TRPC6) [3] [5].

- Culture: Plate transfected cells on glass coverslips and culture for ~24 hours before experimentation [3].

Solutions and Compound Application

- Extracellular Solution: Typically contains (in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 MgCl₂, 2 CaCl₂; pH adjusted to 7.4 with NaOH [3].

- Pipette (Intracellular) Solution: Typically contains (in mM): 150 cesium methanesulfonate, 20 CsCl, 15 HEPES, 5 MgCl₂, 3 EGTA; pH adjusted to 7.3 with CsOH [3].

- This compound Application: Dilute this compound in the extracellular solution to a final concentration of 20-30 µM and perfuse the cell with it [1] [3]. This concentration is considered maximally effective [1].

Light Source and Photoswitching Setup

- Light Source: High-intensity LEDs are strongly recommended over xenon lamps, as LED intensity enables significantly faster activation, deactivation, and inactivation kinetics [1].

- Wavelengths:

- Precise Control: Use a system (like CoolLED pE-300Ultra) that allows for rapid switching between wavelengths with minimal delay [3].

The experimental workflow from cell preparation to data collection is summarized below:

Key steps for electrophysiology experiments using this compound.

Electrophysiology Protocols and Data Analysis

- Voltage Protocol: Use consecutive voltage ramps (e.g., from -100 mV to +100 mV over 1-2 seconds) applied at a high frequency (e.g., 50 Hz) to obtain current-density voltage (I-V) relationships over time [1].

- Kinetic Analysis: At a constant holding potential (e.g., -60 mV), apply UV light pulses to activate the current, then blue light to deactivate it. Fit the resulting current traces to exponential functions to calculate half-life time constants (τH) for [1]:

- Activation kinetics

- Deactivation kinetics

- Inactivation kinetics (often biphasic: fast and slow)

Key Quantitative Findings & Parameters

The kinetics of this compound-evoked currents are highly dependent on experimental conditions, particularly the light source. The table below compares kinetic parameters obtained using different hardware:

| Kinetic Parameter | High-Intensity LED | Xenon Lamp | Notes |

|---|---|---|---|

| Activation τH (ms) | 5.8 ± 1.6 | 130.0 ± 62.8 | 22x faster with LED [1] |

| Deactivation τH (ms) | 8.4 ± 1.5 | 94.4 ± 33.1 | 11x faster with LED [1] |

| Fast Inactivation τH (s) | 0.3 ± 0.2 | 4.0 ± 1.8 | 16x faster with LED [1] |

| Slow Inactivation τH (s) | 13.1 ± 4.4 | 57.3 ± 35.5 | 4x faster with LED [1] |

Beyond rapid light-controlled gating, a critical feature of this compound is its channel-dependent thermal relaxation. When UV light is switched off, the active cis-OptoDArG relaxes back to the inactive trans state more rapidly when bound to TRPC channels than it does in a lipid membrane alone. This suggests that the channel's binding pocket itself catalyzes the deactivation process, providing a unique insight into the ligand-channel interaction [3].

Research Applications & Distinctions from Other Tools

This compound enables the "optical lipid clamp" technique, which is used to:

- Delineate Lipid-Gating Kinetics: Study the precise timing of TRPC channel activation and inactivation by lipids without the delay of traditional bath application [3] [5].

- Probe Binding Sites: Identify key residues in the lipid-sensing machinery of TRPC channels via mutagenesis studies coupled with photoswitching [4].

- Achieve Spatial Control: Activate channels in specific subcellular regions by focusing the UV light beam [3].

It is important to distinguish this compound from other photopharmacological tools like OptoBI-1. While both activate TRPC3/6, OptoBI-1 is a photoswitchable version of a non-lipidic benzimidazole activator (GSK1702934A) and operates independently of the DAG signaling pathway. This allows researchers to isolate the effects of lipid-mediated gating from other activation mechanisms [1] [5].

References

- 1. Photoswitchable TRPC 6 channel evoke distinct activators ... channel [pmc.ncbi.nlm.nih.gov]

- 2. Transient Receptor Potential channels (TRP) in GtoPdb... [journals.ed.ac.uk]

- 3. Characterization of DAG Binding to TRPC by... Channels [pmc.ncbi.nlm.nih.gov]

- 4. An optically controlled probe identifies... | Nature Chemical Biology [nature.com]

- 5. Lipid-independent control of endothelial and neuronal... [pubs.rsc.org]

Core Chemical and Biological Profile

The table below summarizes the fundamental characteristics of OptoDArG:

| Attribute | Description |

|---|---|

| IUPAC/CAS No. | 2230617-93-1 [1] [2] |

| Molecular Formula | C₄₃H₅₂N₄O₅ [1] |

| Molecular Weight | 704.90 g/mol [1] [2] |

| Primary Target | TRPC channels (TRPC2, TRPC3, TRPC6, TRPC7) [3] [4] |

| Core Mechanism | Light-dependent isomerization regulates channel gating and membrane capacitance [5] [4] |

This compound contains an azobenzene photochrome that switches between two conformations [4]:

- trans-OptoDArG: The thermodynamically stable, less active form.

- cis-OptoDArG: The metastable, biologically active form, induced by UV light.

Mechanism of Action: Optical Lipid Control

This compound's function is based on a biophysical "optical lipid clamp," allowing nearly instantaneous control over lipid signaling in cellular membranes.

Controlling TRPC Channels

The active cis-OptoDArG acts as a potent agonist for specific TRPC channels, binding to their L2 lipid coordination site to open the channel pore [4]. Light switches the ligand's conformation, directly controlling channel gating kinetics [3] [4].

This mechanism enables all-optical stimulation and shutoff of TRPC channels in mammalian tissue slices and heterologous expression systems [3].

Generating Optocapacitive Currents

When embedded in a plasma membrane, this compound's photoisomerization rapidly changes the membrane's physical properties and capacitance (C), generating capacitive currents (Icap) that can depolarize or hyperpolarize cells [5].

This compound photoisomerization alters membrane capacitance to generate bioelectric currents.

Detailed Experimental Protocol

This protocol outlines using this compound for all-optical control and recording of TRPC channels [3].

Before You Begin: Preparation

- Stock Solution: Prepare a 50 mM stock of this compound in anhydrous DMSO.

- Storage: Aliquot and store at -20°C in the dark (stable for 1-6 months).

- Working Solution: Before use, dilute stock in extracellular solution to a final concentration of 20-30 µM this compound. Warm to 40°C for 5-10 minutes if precipitation occurs.

- DMSO Control: Final DMSO concentration should be ≤0.1% to avoid membrane damage [3].

Cell Preparation and Transfection

- Use HEK293 cells or primary neurons (e.g., mouse vomeronasal sensory neurons).

- For HEK293 cells: Transfect with human TRPC3, TRPC6, or TRPC7 plasmid DNA.

- Seed transfected cells on glass coverslips and culture for 24 hours before experimentation [4].

Photopharmacology and Electrophysiology

- Mounting: Place coverslip in perfusion chamber with 20-30 µM this compound extracellular working solution [4].

- Whole-Cell Patch Clamp: Establish whole-cell configuration in the dark. Include this compound in pipette for intracellular application [6].

- Photoactivation: Illuminate cells using precise LED light sources (e.g., CoolLED pE-300Ultra):

- Data Collection: Record light-induced currents under voltage-clamp. Analyze activation/deactivation kinetics and current-voltage relationships [4].

Key Quantitative Data and Parameters

The tables below consolidate critical quantitative findings from research.

| Parameter | Value | Experimental Context |

|---|---|---|

| Working Concentration | 20 - 30 µM | Extracellular or intracellular solution for TRPC channel activation [3] [6] |

| UV Activation Wavelength | 365 nm / 380 nm | Switches this compound to active cis-conformation [4] [6] |

| Blue Deactivation Wavelength | 430 - 488 nm | Reverts this compound to inactive trans-conformation [5] [4] |

| DMSO Tolerance | ≤ 0.1% (v/v) | Maximum final concentration to avoid cell membrane damage [3] |

| TRPC Isoform | cis-OptoDArG-Induced Current Decay (in dark) | Notes |

|---|---|---|

| TRPC3/TRPC6 | Exponential decay | Sensitive to mutations in L2 lipid binding site [4] |

| TRPC7 | Stable currents | Less pronounced dark decay [4] |

Research Applications and Key Insights

- Kinetic Analysis of Lipid Sensing: The "optical lipid clamp" enables precise measurement of TRPC channel gating kinetics, revealing that DAG alone is not sufficient for physiological-speed activation in some native contexts [4] [6].

- Studying Neuronal Excitation: this compound can depolarize cells and generate action potentials through two mechanisms: opening voltage-gated sodium channels following capacitive currents, or directly gating TRPC channels [5].

- Probing Lipid-Protein Interactions: The isoform-dependent dark relaxation kinetics of cis-OptoDArG-induced currents provides information about the specific ligand-protein interaction microenvironment [4].

Important Limitations and Considerations

- Research Use Only: this compound is for research purposes and not for human therapeutic use [1].

- Speed Limitation: this compound-activated currents can be over 1000-fold slower than physiological TRPL channel activation in Drosophila photoreceptors [6].

- Membrane Composition Effects: Thermal relaxation kinetics and photostationary states can be influenced by the local lipid bilayer environment [4].

- Potential Off-Target Effects: As a membrane-embedding lipid, effects on other membrane proteins or bilayer properties should be controlled for [5].

References

- 1. medchemexpress.com/ this compound .html [medchemexpress.com]

- 2. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY this compound [guidetopharmacology.org]

- 3. A diacylglycerol photoswitching protocol for studying TRPC channel... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of DAG Binding to TRPC Channels by... [pmc.ncbi.nlm.nih.gov]

- 5. Photolipid excitation triggers depolarizing optocapacitive currents and... [pmc.ncbi.nlm.nih.gov]

- 6. Paper of the month – April 2023 (Minke's lab) - ELSC | Edmond & Lily... [elsc.huji.ac.il]

OptoDArG thermal relaxation kinetics

Quantitative Data Summary

The table below consolidates the core findings on OptoDArG behavior from the research [1]:

| Aspect | Description/Value | Context & Significance |

|---|---|---|

| General cis-trans Thermal Relaxation | "Essentially slow in the lipid bilayer environment" | Observed in pure lipid membranes (GUVs); baseline behavior without protein interaction. |

| cis this compound-induced TRPC Activity | "Exponential decay" upon UV-OFF | Measured as current deactivation in transfected HEK293 cells; indicates ligand-channel interaction. |

| TRPC Isoform Dependence | TRPC3/6/7 activity decay shows "striking isoform-dependent" kinetics | Mutation studies confirm L2 lipid coordination site specificity; suggests structural basis for selectivity. |

| PhoDAG-1 Stability | cis PhoDAG-1-activated currents "remained stable" upon UV-OFF | Contrasting behavior highlights different chemical interactions despite similar photochromic structure. |

Detailed Experimental Methodology

For researchers looking to replicate or understand the experimental setup, here are the key methodologies cited in the study [1]:

- DNA Constructs & Reagents: The study used cloned human TRPC3, TRPC6, and TRPC7 genes in fluorescent protein vectors (peYFP-C1, peCFP-C1). Key reagents were PhoDAG-1 and This compound (20 µM) applied during experiments.

- Cell Culture & Transfection: HEK293 cells were cultured and transiently transfected with the TRPC plasmid DNA using a polyjet reagent.

- Electrophysiology: The core measurements were made using the whole-cell patch-clamp technique.

- Voltage-clamp extracellular solution: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl2, 2 mM CaCl2 (pH 7.4 with NaOH).

- Pipette solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl2, 3 mM EGTA (pH 7.3 with CsOH).

- Photopharmacological protocol: Transfected cells, identified by fluorescence, were illuminated with UV (365 nm) or blue (430 nm) light or kept in the dark to switch this compound conformation while measuring currents.

- Giant Unilamellar Vesicle (GUV) Preparation: GUVs were formed via electroformation from pure POPC or a POPC mixture containing 2 mol % opto-lipid (this compound or PhoDAG-1) to study isomerization in a membrane environment.

Experimental Workflow & Proposed Mechanism

The following diagrams, created using Graphviz, illustrate the core experimental workflow and the key proposed mechanism from the research.

Experimental workflow for studying this compound-induced TRPC currents.

Proposed mechanism where TRPC binding promotes cis-to-trans relaxation.

Key Interpretation of Findings

The core discovery of this research is that the thermal relaxation of cis-OptoDArG—its return to the trans state—is not a fixed property but is accelerated by its interaction with the TRPC channel's L2 lipid coordination site [1]. This finding has two major implications:

- A Novel Analytical Tool: The rate of current deactivation (kinetics) in the dark provides a dynamic readout of the ligand-protein interaction. Differences in these kinetics between TRPC isoforms or in mutated channels offer a way to map and understand the lipid-binding pocket.

- A Path to Selective Intervention: The isoform-dependent decay kinetics suggest that light could be used to activate this compound, which would then selectively inactivate at different rates for different TRPC channels. This principle could be exploited to design highly specific photopharmacological drugs that target only one subtype of channel in a specific tissue [1].

References

Comprehensive Technical Guide: OptoDArG Lipid Bilayer Properties and Experimental Methodologies

Introduction to Photolipids and OptoDArG

This compound represents a breakthrough in photopharmacological tools that enables precise, light-controlled manipulation of lipid bilayer properties and cellular signaling pathways. As an azobenzene-containing diacylglycerol, this compound integrates seamlessly into biological membranes and undergoes rapid reversible photoisomerization when exposed to specific wavelengths of light [1] [2]. This photoswitching capability allows researchers to manipulate membrane physical properties and subsequently control ion channel activity with exceptional spatiotemporal precision without requiring genetic modifications of target cells [1]. The unique value of this compound lies in its ability to combine the biological relevance of diacylglycerol signaling molecules with the light-sensitive properties of azobenzene photochromes, creating a versatile tool for investigating lipid-protein interactions and membrane biophysics.

The molecular design of this compound builds upon the natural signaling lipid diacylglycerol (DAG), but incorporates azobenzene photochromes in both acyl chains, enabling robust light-dependent conformational changes [3]. This strategic molecular engineering preserves the membrane-targeting characteristics of natural DAG while adding the ability to optically switch between trans and cis configurations, which dramatically alter the molecule's geometry and physical properties [1] [2]. Unlike traditional pharmacological approaches that rely on diffusion-limited drug application and washout, this compound enables millisecond-timescale control over membrane properties and subsequent biological responses, making it particularly valuable for studying fast biological processes such as neuronal excitability and channel gating kinetics [1] [4].

Molecular Structure and Photoisomerization Properties

Structural Characteristics and Membrane Incorporation

The molecular architecture of this compound features a glycerol backbone connected to two azobenzene-containing acyl chains and a standard diacylglycerol headgroup [3]. This design ensures the molecule readily incorporates into lipid bilayers through hydrophobic interactions, with the azobenzene moieties positioned within the hydrophobic core of the membrane and the headgroup interacting with the lipid-water interface. Once incorporated, this compound exhibits spontaneous transbilayer flip-flop, ensuring its presence in both leaflets of the plasma membrane when added from the extracellular solution [1]. This comprehensive membrane integration is crucial for achieving uniform effects on membrane properties and enables this compound to modulate both surface-facing receptors and intracellular signaling components.

The photophysical properties of this compound are dominated by its azobenzene photochromes, which undergo reversible trans-cis isomerization when exposed to specific wavelengths of light [3]. The extended trans isomer is thermodynamically more stable and represents the ground state of the molecule, while the cis isomer represents a metastable excited state induced by photoirradiation [1] [2]. The thermal relaxation from cis back to trans occurs spontaneously in the dark but can be significantly accelerated when this compound is bound to certain protein targets, particularly TRPC channels [3]. This property has been exploited to gain insights into lipid-protein interaction kinetics and represents a unique feature of this compound compared to other photolipids.

Photoisomerization Effects on Membrane Properties

Table 1: this compound Photoisomerization Characteristics and Effects on Membrane Properties

| Property | Trans Isomer (Blue Light-Active) | Cis Isomer (UV Light-Active) | Experimental Measurement |

|---|---|---|---|

| Molecular Conformation | Extended linear structure | Bent, compact structure | Spectrophotometry, HPLC [3] |

| Area per Molecule | Lower surface area requirement | ~25-30% increased surface area | Langmuir trough, monolayer experiments [1] |

| Bilayer Thickness | Increased hydrophobic core thickness (~10-15%) | Reduced hydrophobic core thickness | X-ray scattering, capacitance measurements [1] [2] |

| Membrane Capacitance | Decreased capacitance | Increased capacitance | Planar bilayer electrophysiology [1] [2] |

| Activation Wavelength | 430-488 nm (blue light) | 365-375 nm (UV light) | Controlled by LED/laser systems [4] [2] |

| Thermal Relaxation Half-time | Stable state | 108 seconds (in DMSO) | Spectrophotometric monitoring [1] |

| TRPC Channel Binding | Weak binding, low efficacy | Strong binding, high efficacy | Electrophysiology, binding assays [3] |

The conformational changes associated with this compound photoisomerization directly impact fundamental membrane properties through alterations in molecular geometry [1]. The transition from trans to cis configuration involves a dramatic change from an extended linear structure to a bent compact form, significantly increasing the area per molecule while simultaneously reducing the effective length of the lipid tails [1] [2]. These nanoscale structural changes propagate to the macroscopic membrane level, where they alter bilayer thickness, surface area, bending rigidity, and compressibility [1]. The relationship between molecular structure and membrane properties follows predictable physical principles, with capacitance changes being particularly significant for electrophysiological applications, as described by the fundamental capacitance equation: C = ε × (A/dₕc), where ε represents absolute permittivity, A membrane surface area, and dₕc the thickness of the hydrophobic core [1] [2].

Experimental Protocols and Methodologies

Planar Lipid Bilayer Experiments

Planar lipid bilayer (PLB) experiments provide a minimal system for characterizing the fundamental biophysical properties of this compound without the complexity of cellular signaling pathways [1]. The standard protocol involves forming horizontal solvent-depleted bilayers with diameters typically ranging from 60-80 μm across a small aperture in a Teflon septum separating two aqueous compartments [1] [5]. The lipid composition for this compound studies typically consists of 80% E. coli polar lipid extract mixed with 20% this compound to ensure sufficient photolipid concentration for robust optical effects while maintaining bilayer integrity [1]. The bilayer formation process employs the folded technique, where lipid monolayers are first formed at air-water interfaces in both compartments, after which the aqueous level is raised to unite the monolayers across the aperture, forming a complete bilayer [5]. This approach produces highly stable, solvent-free bilayers ideal for precise electrical measurements.

Electrical measurements are performed using a voltage-clamp setup with Ag/AgCl electrodes connected to both compartments [1]. The bilayer is positioned within the working distance of a 40× magnification objective on an inverted widefield fluorescence microscope equipped with light sources for precise photostimulation (typically 375 nm UV laser diode and 488 nm blue laser) [1]. To characterize optocapacitive currents, the bilayer is initially conditioned with UV light to establish a cis-enriched photostationary state, then subjected to blue light pulses while holding the membrane at various potentials [1] [2]. The resulting optocapacitive currents (Icap) are recorded and analyzed according to the simplified current equation under voltage-clamp conditions (dV/dt = 0): Icap = (V - Vs) × (dC/dt), where V represents the transmembrane potential, Vs the surface potential, and dC/dt the rate of capacitance change [1]. This approach allows direct quantification of how this compound photoisomerization affects membrane electrical properties.

Cellular Electrophysiology Protocols

For cellular studies, this compound is applied to cells from DMSO stock solutions prepared at 50 mM concentration, typically diluted in extracellular solution to achieve final working concentrations of 20-30 μM with DMSO content not exceeding 0.06% to maintain cell viability [4] [3]. The protocol for TRPC channel activation involves whole-cell patch clamp recordings of transfected HEK293 cells or native vomeronasal sensory neurons (VSNs) [4]. Cells are identified by fluorescence when expressing tagged TRPC constructs, then continuously perfused with this compound-containing solution during recordings [3]. Photoactivation is achieved using CoolLED pE-300Ultra or similar systems, with precise control over illumination timing, duration, and wavelength (365 nm for UV, 430-490 nm for blue light) [4] [3].

The standard photostimulation protocol begins with a baseline recording in dark conditions or with blue light illumination to establish the trans-OptoDArG baseline [4]. UV light pulses of varying duration (typically 100-500 ms) are then applied to rapidly convert this compound to the cis configuration, activating TRPC channels or generating optocapacitive currents [4] [3]. For kinetic studies, the system is subsequently returned to blue light or dark conditions to monitor channel deactivation and thermal relaxation of this compound [3]. The extracellular and intracellular solutions are carefully formulated to isolate specific ionic currents; for TRPC studies, the pipette solution often contains cesium methanesulfonate to block potassium currents and better resolve cationic TRPC currents [3]. Data acquisition typically occurs at 8 kHz with low-pass filtering at 2 kHz to optimize signal-to-noise ratio while capturing rapid current kinetics [3].

Experimental workflow for planar lipid bilayer studies of this compound-mediated optocapacitive currents.

Optocapacitive Current Generation and Biophysical Mechanisms

Fundamental Principles of Optocapacitive Effects

The optocapacitive effect mediated by this compound represents a non-thermal mechanism for generating capacitive currents through light-induced changes in membrane capacitance [1] [2]. This phenomenon arises from the rapid structural reorganization of this compound molecules within the bilayer following photoisomerization, which alters the physical dimensions and dielectric properties of the membrane [1]. The transition from trans to cis configuration increases both the membrane surface area (A) and decreases the hydrophobic core thickness (dₕc), leading to a net increase in capacitance according to the fundamental relationship C = ε × (A/dₕc) [1] [2]. Conversely, blue light-induced cis-to-trans isomerization produces the opposite effects, decreasing membrane capacitance through reduction of surface area and increased bilayer thickness [1]. These light-controlled capacitance changes enable generation of precisely timed depolarizing or hyperpolarizing currents without the need for conventional ion channel opening.

The amplitude and direction of optocapacitive currents are governed by the rate of capacitance change (dC/dt) and the prevailing membrane potential [1]. Under voltage-clamp conditions, the optocapacitive current (Icap) follows the relationship: Icap = (V - Vs) × (dC/dt), where V represents the transmembrane potential and Vs the surface potential [1]. This equation predicts that at negative holding potentials, positive dC/dt (increasing capacitance) will generate inward (depolarizing) currents, while negative dC/dt (decreasing capacitance) will produce outward (hyperpolarizing) currents [1]. Experimental measurements in planar bilayers have confirmed these predictions, with UV illumination generating positive Icap at positive holding potentials and blue light producing negative Icap under the same conditions [1] [2]. The magnitude of these currents typically ranges from tens to hundreds of picoamperes for membrane potentials of 100 mV and capacitance changes of 2.5 pF occurring within milliseconds [1].

Comparison with Traditional Optogenetic and Thermocapacitive Approaches

Table 2: Comparison of this compound with Other Optical Control Technologies

| Technology | Mechanism of Action | Genetic Modification Required | Temporal Resolution | Spatial Precision | Primary Applications |

|---|---|---|---|---|---|

| This compound | Optocapacitive currents & channel modulation | No | Milliseconds (ms) | Single-cell to subcellular | Neuronal stimulation, Channel biophysics [1] [2] |

| Channelrhodopsins | Light-gated ion conductance | Yes | Milliseconds (ms) | Single-cell to subcellular | Circuit mapping, Neuromodulation [1] |

| Photothermal Optocapacitance | Laser-induced heating & capacitance changes | No | Microseconds to milliseconds | Subcellular to micron-scale | High-speed neuronal stimulation [1] [2] |

| Ziapin2 | Oligomerization-dependent capacitance changes | No | Tens to hundreds of milliseconds | Single-cell level | Basic biophysics research [1] |

| Chemical Photoswitches | Covalent modification of channels | Sometimes | Milliseconds to seconds | Single-cell to subcellular | Retinal prosthetics, Basic research [1] |

The unique advantages of this compound compared to other optical technologies stem from its combined optocapacitive and biochemical signaling capabilities [1]. Unlike traditional optogenetic approaches that require genetic modification to express light-sensitive channels like channelrhodopsins, this compound works through simple addition to the extracellular solution, making it applicable to a wide range of cell types and primary tissues without transfection procedures [1] [2]. Compared to photothermal optocapacitive methods that rely on rapid laser-induced heating of membrane-associated nanomaterials or water, this compound mediates purely optocapacitive effects without significant temperature changes, eliminating potential thermal damage concerns and reducing the required light intensities [1]. Furthermore, unlike other photolipids such as Ziapin2 that produce complex current patterns with unclear mechanisms, this compound effects follow predictable biophysical principles based on well-characterized photoisomerization properties [1].

Ion Channel Modulation and Signaling Applications

TRPC Channel Regulation

This compound serves as a powerful optical lipid clamp for precisely controlling transient receptor potential canonical (TRPC) channel activity with millisecond precision [4] [3]. The cis isomer of this compound functions as a high-efficacy agonist for several TRPC isoforms, particularly TRPC3, TRPC6, and TRPC7 channels, while the trans isomer exhibits minimal activity [3]. This selective activation enables rapid, reversible control over TRPC-mediated cationic currents through alternating UV and blue light illumination [4]. When cis-OptoDArG binds to TRPC channels, it induces a conformational change that promotes channel opening, allowing non-selective cation influx that depolarizes the membrane and elevates intracellular calcium levels [3]. The activation kinetics are extremely fast, with current development following UV illumination occurring within tens to hundreds of milliseconds, enabling precise temporal control over channel gating [4].

A particularly valuable feature of this compound-mediated TRPC channel control is the isoform-dependent deactivation kinetics observed during the thermal relaxation phase [3]. After UV light termination, cis-OptoDArG-induced currents display characteristic exponential decay patterns that vary significantly between TRPC isoforms [3]. These decay kinetics are sensitive to mutations in the L2 lipid coordination site of TRPC channels, suggesting that the thermal relaxation rate of channel-bound cis-OptoDArG is accelerated compared to bilayer-incorporated molecules [3]. This property provides a unique opportunity to study lipid-protein interaction kinetics and identify structural determinants of lipid sensing in TRPC channels [3]. From a practical perspective, the isoform-dependent deactivation enables selective photopharmacological interventions targeting specific TRPC subtypes based on their distinct kinetic signatures [3].

Voltage-Gated and Mechanosensitive Channel Modulation

Beyond direct receptor activation, this compound indirectly modulates voltage-gated ion channels through optocapacitive effects on membrane potential [1]. The depolarizing currents generated by UV-induced capacitance increases can sufficiently depolarize the membrane to reach the activation threshold of voltage-gated sodium channels (NaV), initiating action potentials in excitable cells [1] [2]. This mechanism has been demonstrated in NaV1.3-expressing HEK cells, where UV illumination triggers stereotypical action potentials following the initial optocapacitive current [1]. Similarly, the hyperpolarizing currents produced by blue light-induced capacitance decreases can inhibit neuronal firing by moving the membrane potential away from the threshold for action potential generation [1]. This bidirectional control over excitability enables versatile manipulation of electrical signaling in neurons and other excitable cells without genetic modification.

This compound also influences mechanosensitive ion channels through photoisomerization-induced changes in membrane mechanical properties [1]. The conformational transition from trans to cis this compound increases lateral membrane pressure and reduces bilayer thickness, generating mechanical tension that activates various mechanosensitive channels [1]. In HEK cells expressing endogenous mechanosensitive channels, blue light illumination following UV preconditioning produces large depolarizing currents capable of triggering action potentials, even though the direct optocapacitive effect of blue light is hyperpolarizing [1]. This indicates that the mechanical effects on channel gating can override the pure capacitive contributions, highlighting the complex interplay between electrical and mechanical signaling in lipid bilayers containing this compound [1]. The ability to simultaneously manipulate both electrical and mechanical membrane properties makes this compound particularly valuable for studying mechanotransduction processes and membrane biophysics.

Table 3: Ion Channel Responses to this compound-Mediated Stimulation

| Channel Type | Response to cis-OptoDArG | Response to trans-OptoDArG | Primary Mechanism | Kinetic Properties |

|---|---|---|---|---|

| TRPC3/6/7 | Strong activation (agonist) | Weak or no activation | Direct binding to L2 site | Fast activation (ms), Isoform-specific deactivation [3] |

| Voltage-Gated Na+ Channels | Indirect activation via depolarization | No direct effect | Optocapacitive current-mediated depolarization | Follows capacitive current kinetics [1] |

| Mechanosensitive Channels | Variable responses | Activation via membrane tension | Altered bilayer mechanical properties | Dependent on channel type and expression [1] |

| Voltage-Gated K+ Channels | Indirect modulation via depolarization | No direct effect | Membrane potential changes | Follows action potential pattern [1] |

Signaling pathways and cellular responses mediated by this compound photoisomerization.

Technical Applications in Research and Drug Development

The unique properties of this compound enable diverse applications in basic research and drug discovery. In neuroscience, this compound provides a powerful tool for all-optical neurophysiology, allowing researchers to control neuronal excitability with high spatiotemporal precision without introducing foreign genes [1] [2]. This is particularly valuable for studying neural circuits in primary tissues or animal models where genetic manipulation is challenging or undesirable. The ability to generate both depolarizing and hyperpolarizing responses using different wavelengths enables bidirectional control of neuronal activity, facilitating sophisticated experimental paradigms such as gain- and loss-of-function studies in the same preparation [1]. Furthermore, the rapid kinetics of this compound-mediated effects make it suitable for investigating timing-dependent plasticity and other fast neural processes [1] [4].

In drug discovery and development, this compound serves as a valuable tool for target validation and lead optimization for lipid-sensitive ion channels [3]. The precise temporal control over channel activation enables researchers to establish causal relationships between target engagement and physiological responses, a critical requirement for target validation [3]. The isoform-specific kinetic signatures of this compound-mediated TRPC channel deactivation provide insights into lipid-binding site architecture, informing the design of selective modulators [3]. Additionally, the ability to rapidly switch between active and inactive states allows for high-throughput screening of compounds that potentiate or inhibit lipid-mediated signaling pathways [4] [3]. As a research tool, this compound has already advanced our understanding of TRPC channel gating mechanisms, membrane biophysics, and neuronal signaling, with potential future applications in targeted therapies and precision medicine.

Conclusion and Future Perspectives

This compound represents a versatile and powerful photopharmacological tool that combines the biological relevance of diacylglycerol signaling with the precise controllability of azobenzene photoswitches [1] [3]. Its unique ability to generate optocapacitive currents while simultaneously modulating specific ion channels enables sophisticated manipulation of membrane electrical properties and cellular signaling pathways with exceptional spatiotemporal precision [1] [2]. The well-characterized effects on membrane capacitance, TRPC channels, voltage-gated channels, and mechanosensitive channels make this compound valuable for diverse applications ranging from basic biophysics research to drug discovery [1] [4] [3].

References

- 1. Photolipid excitation triggers depolarizing... | Nature Communications [nature.com]

- 2. Photolipid excitation triggers depolarizing optocapacitive currents and... [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of DAG Binding to TRPC Channels by... [pmc.ncbi.nlm.nih.gov]

- 4. A diacylglycerol photoswitching protocol for studying TRPC channel... [pmc.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/engineering/ lipid - bilayer [sciencedirect.com]

OptoDArG & The Photostationary State Concept

A photostationary state (PSS) is a steady state reached by a chemical system when light is absorbed, where the rates of formation and disappearance are equal for each transient molecular entity [1]. For a reversible photochemical reaction between compound A (e.g., trans-OptoDArG) and B (e.g., cis-OptoDArG), the final composition at the PSS is primarily a function of the irradiation wavelength, the absorption spectra of the isomers, and their reaction quantum yields [2].

OptoDArG is an azobenzene-based photochromic diacylglycerol. Its key property is rapid photoisomerization between a thermodynamically stable trans form and a metastable cis form upon illumination with specific wavelengths [3] [4]. This isomerization is the foundation of its use in photopharmacology.

- UV light illumination (e.g., 365-375 nm) switches this compound to a cis-enriched PSS.

- Blue light illumination (e.g., 430-488 nm) switches it back to a trans-enriched PSS [3] [4] [5].

The molecular conformation has a direct physical impact on the lipid membrane. The extended *cis-OptoDArG increases the membrane surface area and reduces the thickness of its hydrophobic core. Conversely, the compact *trans-OptoDArG decreases the surface area and increases membrane thickness [4] [5]. This changes the membrane's capacitance, a property exploited to control cell activity.

Quantitative Parameters of this compound Photoisomerization

The table below summarizes the key characteristics of this compound's photoisomerization that determine the position of its Photostationary State.

| Parameter | Impact on PSS & Functional Properties |

|---|---|

| Illumination Wavelength | Determines the dominant isomer in the PSS [2]. UV light (e.g., 365 nm) yields a cis-enriched PSS; Blue light (e.g., 430-488 nm) yields a trans-enriched PSS [3] [4]. |

| Molar Absorption Coefficients (σ) & Quantum Yields (Φ) | The ratio ( \frac{\sigma_a \times \Phi_{A \to B}}{\sigma_b \times \Phi_{B \to A}} ) dictates the isomeric composition at the PSS for a given wavelength [2]. |

| Thermal Relaxation Kinetics | The metastable cis isomer thermally relaxes back to the trans form. This relaxation is slow in pure lipid membranes but is significantly accelerated when cis-OptoDArG is bound to TRPC3/6/7 channels, depending on the isoform and specific mutations in the lipid-binding site [3]. |

| Membrane Capacitance Change | Photoisomerization alters membrane capacitance ((C)). *cis-enriched PSS: Increases (C) (increased area, reduced thickness). *trans-enriched PSS: Decreases (C) (decreased area, increased thickness) [4] [5]. |

Experimental Protocols & Biological Applications

The unique properties of the this compound PSS enable several advanced experimental techniques.

Electrophysiology to Measure Lipid-Gated Channel Kinetics

This protocol uses light to control this compound and study its effect on TRPC channels [3].

- Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding for TRPC3, TRPC6, or TRPC7 channels.

- Solution & Dye: The extracellular solution is supplemented with 20 µM this compound.

- Whole-Cell Patch Clamp: Recordings are performed in whole-cell configuration. The membrane potential is typically clamped at negative voltages (e.g., -60 to -100 mV) to monitor inward cation currents upon channel activation.

- Photoactivation & Data Acquisition: Cells are illuminated with UV light (365 nm) to rapidly switch this compound to the active cis-enriched PSS, activating TRPC channels. The resulting current is recorded. Upon switching off the UV light (UV-OFF), the current decay kinetics are analyzed. For TRPC3/6/7, the deactivation kinetics in the dark are sensitive to mutations in the channel's lipid-binding site (L2 site), providing information on ligand-protein interactions [3].

The following diagram illustrates the core workflow of this patch-clamp experiment.

Workflow for probing TRPC channel kinetics with this compound.

Triggering Action Potentials via Optocapacitive Currents

A key application of this compound is generating depolarizing or hyperpolarizing currents by changing membrane capacitance, eliminating the need for genetic modification [4] [5].

- Principle: The optocapacitive current ((I_{cap})) is given by (I_{cap} = (V - V_s) \times \frac{dC}{dt}), where (V) is the membrane potential and (\frac{dC}{dt}) is the rate of capacitance change [4] [5].

- Protocol:

- Depolarization & Action Potential Initiation: Illuminate a cell loaded with this compound with a brief UV light pulse. This rapidly creates a cis-PSS, increasing capacitance ((dC/dt > 0)) and generating a depolarizing (I_{cap}). If sufficient, this current opens voltage-gated sodium channels, initiating an action potential [4] [5].

- Hyperpolarization & Mechanosensitive Activation: Following a cis-enriched PSS, illuminate with blue light. This creates a trans-PSS, decreasing capacitance ((dC/dt < 0)) and causing hyperpolarization. The simultaneous reduction in surface area increases mechanical membrane tension, which can activate mechanosensitive channels, leading to a secondary depolarizing current and action potentials [4].

The signaling pathways involved in this optocapacitive method are summarized below.

Signaling pathways for light-induced action potentials via this compound.

Key Insights for Research Applications

- Thermal Relaxation as a Probe: The finding that cis-OptoDArG's thermal relaxation back to trans is accelerated upon binding to TRPC channels provides a unique tool to study drug-target interactions and binding pocket environments [3].

- Spatiotemporal Control: Since this compound spontaneously inserts into plasma membranes and can be activated with focused light, it allows for the control of specific neurons or subcellular compartments without genetic manipulation [4].

- Multi-Mechanism Action: Be aware that this compound can influence cellular electrophysiology through multiple, concurrent mechanisms: classic lock-and-key receptor binding (TRPC activation) and bulk membrane property changes (optocapacitive currents & mechanosensitive channel activation) [3] [4]. The dominant effect can depend on the cell type under investigation.

References

- 1. IUPAC - photostationary (P04654) state [goldbook.iupac.org]

- 2. - Wikipedia Photostationary state [en.wikipedia.org]

- 3. Characterization of DAG Binding to TRPC Channels by... [pmc.ncbi.nlm.nih.gov]

- 4. Photolipid excitation triggers depolarizing optocapacitive currents and... [pmc.ncbi.nlm.nih.gov]

- 5. Photolipid excitation triggers depolarizing... | Nature Communications [nature.com]

OptoDArG and Photopharmacology: A Technical Overview

OptoDArG (CAS No. 2230617-93-1) is an azobenzene-based photochromic diacylglycerol (DAG) [1]. Its core value in research lies in its function as a photoswitchable lipid probe, enabling precise control over lipid signaling in biological systems with high spatiotemporal resolution [1].

The principle is based on the light-induced isomerization of its azobenzene moiety [1]:

- Trans to Cis isomerization: Illumination with UV light (365 nm) switches this compound from the stable trans conformation to the metastable cis conformation.

- Cis to Trans reversion: This can occur either through illumination with blue light (430 nm) or via thermal relaxation in the dark [1].

The cis conformation is primarily biologically active, allowing researchers to perform an "optical lipid clamp" – rapidly controlling the concentration of the active lipid at its target protein simply by switching the light [1].

This compound photoisomerization and TRPC channel activation pathway.

This compound in TRPC Channel Research

A key application of this compound is in studying the TRPC family of ion channels (specifically TRPC3, TRPC6, and TRPC7), which are known to be activated by DAG [1]. Research reveals that cis this compound acts as a potent channel activator, and its binding provides information on DAG-ion channel interactions [1].

Table 1: Key Findings on this compound-TRPC Interactions

| Research Aspect | Finding | Experimental Insight |

|---|---|---|

| Isoform Specificity | Decay kinetics of currents post UV-OFF are isoform dependent [1]. | TRPC3/6/7 activity displays exponential decay; kinetics vary by isoform [1]. |

| Lipid Binding Site | L2 lipid coordination site is critical for interaction [1]. | Mutations in the L2 site alter deactivation kinetics of cis this compound-induced currents [1]. |

| Protein-Enhanced Relaxation | Thermal relaxation is faster when this compound is bound to TRPC [1]. | Suggests protein environment promotes transition of cis this compound to the trans conformation [1]. |

Mechanism of *cis this compound binding and action on TRPC channels.*

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, based on current research practices [1].

Cell Culture and Transfection for TRPC Studies

- Cell Line: Use HEK293 cells cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), HEPES (10 mM/L), L-glutamine (2 mM/L), streptomycin (100 μg/mL), and penicillin (100 U/mL) at 37°C and 5% CO₂ [1].

- Transfection: Transiently transfect cells with TRPC3/6/7 plasmid DNA (e.g., hTRPC3 in peYFP-C1 vector) using a transfection reagent like PolyJet, according to the manufacturer's protocol. Seed transfected cells on glass coverslips 24 hours before experiments [1].

Electrophysiology and Photopharmacology

- Setup: Perform whole-cell patch-clamp recordings on an inverted microscope equipped with a CoolLED pE-300Ultra or similar light source for precise UV (365 nm) and blue (430 nm) illumination [1].

- Solutions:

- Photopharmacological Protocol:

- Transfer coverslips to a perfusion chamber containing 20 µM this compound [1].

- Establish whole-cell configuration with pipette resistance of 3–4 MΩ [1].

- Apply UV light (365 nm) to switch this compound to its active cis state and record induced currents [1].

- Terminate UV light (switch to dark/UV-OFF) to observe current decay kinetics, or apply blue light (430 nm) to actively switch this compound back to the trans state [1].

Vesicle Assays for Lipid Bilayer Studies

- GUV Preparation: Prepare Giant Unilamellar Vesicles (GUVs) using the electroformation method [1].

- Procedure:

- Use pure POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) or a mixture of POPC with 2 mol% this compound dissolved in chloroform [1].

- Spread lipid stock on indium tin oxide (ITO)-coated glass slides and dry in a desiccator to evaporate solvent [1].

- Assemble a chamber with a Teflon spacer, fill with sucrose solution, and apply an alternating electric field to form GUVs [1].

- Application: Visualize the morphological response of GUVs to light-induced isomerization of this compound, providing insights into its behavior in a lipid bilayer environment separate from protein interactions [1].

Computational and Molecular Modeling Context

While specific this compound force fields weren't detailed in the search results, molecular modeling and machine learning are central to modern molecular dynamics. These approaches are highly relevant for extending this compound research [2] [3].

Molecular modeling is a broad field that uses computational techniques to simulate molecular behavior, with applications in drug design and biomaterials [3]. Methods include:

- Molecular Mechanics (MM): Uses classical potential functions; faster, suitable for larger systems [3].

- Quantum Mechanical (QM) Methods: More accurate for electronic interactions but computationally expensive [3].

Machine Learning (ML) is revolutionizing molecular dynamics by providing highly accurate and transferable potentials trained on ab initio data, enabling faster simulations at quantum mechanical accuracy [2]. Key models and frameworks include:

- ANI-1, DeepMD, and SchNet, which use neural networks to represent molecular potential energy surfaces [2].

References

Comprehensive Application Notes and Protocols for OptoDArG Optical Lipid Clamp Technology

Introduction to OptoDArG and Photopharmacology

This compound (Optically controlled Diacylglycerol analogue) represents a breakthrough in photopharmacological tools that enables precise spatial and temporal control over TRPC channel activity through light stimulation. This photoswitchable probe belongs to the emerging class of azobenzene-based photopharmacological compounds that allow researchers to manipulate biological processes with exceptional temporal precision. The core innovation of this compound lies in its ability to function as an optical "lipid clamp" that can cyclically activate and deactivate TRPC channels through light-induced isomerization, thereby providing unprecedented control over lipid-gated ion channel function without the need for traditional pharmacological agents that lack temporal precision.

The fundamental photochemical principle underlying this compound's functionality is the reversible trans-cis photoisomerization of its azobenzene moiety. In its thermodynamically stable trans-configuration (in darkness or under visible light >430 nm), this compound remains biologically inactive. When exposed to UV light (∼365 nm), the molecule rapidly isomerizes to its cis-configuration, which structurally resembles native diacylglycerol (DAG) and effectively activates TRPC channels. This photoisomerization process is fully reversible, allowing for cyclic control of channel activity through alternating UV and visible light illumination [1] [2]. The development of this compound addresses significant limitations of conventional lipid-based channel manipulation, including slow activation kinetics and inability to achieve rapid, cyclic control, thereby opening new avenues for investigating TRPC channel function and lipid-mediated signaling pathways.

Chemical Properties and Mechanism of Action

Structural Characteristics and Biophysical Properties

This compound possesses well-defined chemical properties that make it ideal for photopharmacological applications. Its molecular formula is C₄₃H₅₂N₄O₅, with a molar mass of 704.90 g/mol, and it is designated under CAS number 2230617-93-1 [3]. The compound features a photoswitchable azobenzene core that undergoes reversible structural changes in response to specific light wavelengths. This azobenzene moiety is incorporated into a diacylglycerol-like structure, enabling it to interact with the lipid-sensing domains of TRPC channels while remaining responsive to optical control. The molecular design allows this compound to accumulate in membrane environments where it can rapidly respond to light stimuli and influence channel gating.

Table 1: Chemical and Photophysical Properties of this compound

| Property | Specification | Experimental Notes |

|---|---|---|

| CAS Number | 2230617-93-1 | For precise chemical identification |

| Molecular Formula | C₄₃H₅₂N₄O₅ | Determined through mass spectrometry |

| Molar Mass | 704.90 g/mol | Exact mass for quantitative preparations |

| Photoswitching | Reversible trans-cis | UV (365 nm) for cis-activation, blue light (430 nm) for trans-deactivation |

| Storage | Room temperature | Protect from light; stable under recommended conditions |

| Biological Use | Research use only | Not for human administration |

Molecular Mechanism of TRPC Channel Modulation

The mechanism of action of this compound involves specific interactions with the lipid-gating fenestrations within TRPC3 channels. Structural studies have identified a critical glycine residue (G652) located behind the channel's selectivity filter that is exposed to lipid through subunit-joining fenestrations [1]. This residue represents a key structural determinant for this compound-mediated gating, as mutation of G652 to larger amino acids significantly alters the channel's ability to discriminate between different DAG molecules. When this compound isomerizes to its active cis-configuration under UV light, it accesses these lateral fenestrations in the pore domain and initiates channel opening through a mechanism that mimics native lipid-mediated gating.

The lipid clamp technique enabled by this compound represents a novel approach to controlling TRPC channel activity. Unlike conventional pharmacological agents that require wash-in and wash-out periods with limited temporal control, this compound permits rapid and cyclic manipulation of channel gating through simple light illumination protocols. This optical lipid clamp capability has revealed fundamental aspects of TRPC channel gating mechanics, particularly the role of pore domain fenestrations as pivotal elements of the channel's lipid-sensing machinery [1]. The mechanistic insights gained through this compound application provide evidence for a new paradigm of lipid sensing by TRPC channels, wherein lipid mediators access lateral fenestrations to control gating, rather than acting exclusively through traditional ligand-binding domains.

Experimental Setup and Equipment Configuration

Optical Control System Configuration

The optical control system for this compound experiments requires precise configuration to ensure effective photoswitching and accurate temporal control. The core illumination system should include LED light sources capable of delivering specific wavelengths: UV light at 365 nm for switching this compound to its active cis-state, and blue light at 430 nm for reverting it to the inactive trans-state [2]. These LEDs should be coupled to the epifluorescence port of an inverted microscope through appropriate filter cubes and dichroic mirrors. For precise temporal control, an electronic shutter system such as the Thorlabs LCC1620A Liquid Crystal Optical Shutter is recommended, which offers vibration-free operation with fast switching speeds (5 ms opening, 1 ms closing for visible spectrum) [4]. The shutter should be connected to a TTL pulse generator synchronized with data acquisition systems to ensure precise timing of light stimuli during experimental protocols.

Table 2: Equipment Specifications for Optical Control

| Component | Specifications | Performance Parameters |

|---|---|---|

| UV Light Source | 365 nm LED | Minimum intensity 5 mW/mm² at sample plane |

| Blue Light Source | 430 nm LED | Minimum intensity 3 mW/mm² at sample plane |

| Optical Shutter | Liquid crystal type (e.g., Thorlabs LCC1620A) | Switching speed: 5 ms open, 1 ms close; TTL controlled |

| Microscope | Inverted epifluorescence | 40x-60x oil immersion objectives recommended |

| Light Delivery | Fiber optic or direct LED coupling | Uniform illumination of entire field of view |

| TTL Controller | Programmable pulse generator | Synchronization with electrophysiology equipment |

Integrated System for Simultaneous Imaging and Electrophysiology

A complete experimental setup for this compound applications requires integration of optical control with imaging and electrophysiology systems. The core platform typically consists of an inverted microscope equipped with both high-resolution cameras for imaging and patch-clamp apparatus for electrophysiological recordings. For fluorescence imaging applications, a sCMOS or EMCCD camera with high quantum efficiency should be used to detect potential fluorescence signals associated with channel activity or calcium influx. The patch-clamp amplifier should be configured for whole-cell recording with appropriate series resistance compensation and capacitance cancellation. Critical to successful experimentation is the synchronization of illumination protocols with recording intervals, achieved through a master timing controller that coordinates shutter operation, light source modulation, and data acquisition. All equipment should be placed on a vibration-isolation table to ensure mechanical stability during high-resolution recordings, and Faraday cage enclosure is recommended to minimize electrical interference during sensitive electrophysiological measurements [5] [6].

Step-by-Step Experimental Protocols

Cell Preparation and Transfection

Cell culture and preparation form the foundation of successful this compound experiments. HEK293 cells represent a suitable heterologous expression system, though endothelial cells, neurons, or other native TRPC-expressing cells can be used depending on research objectives. Cells should be maintained in appropriate culture media (DMEM for HEK293 cells) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified environment. For transfection, plate cells on poly-L-lysine-coated glass coverslips placed in 35-mm culture dishes at 30-50% confluence 24 hours before transfection. Transfect cells with TRPC3 plasmid DNA (0.5-1 μg per coverslip) using a standard transfection reagent according to manufacturer protocols. Include a fluorescent marker (e.g., GFP) in transfections to identify successfully transfected cells for experimentation. Allow 24-48 hours for protein expression before conducting experiments [1] [6].

For studies focusing on native TRPC3 channels in specialized cells, such as neuronal cultures or endothelial cells, alternative preparation methods are required. Primary hippocampal neurons can be cultured from embryonic day 18 rats on poly-D-lysine-coated coverslips in Neurobasal medium supplemented with B-27 and GlutaMAX. Cerebellar Purkinje neurons or vascular endothelial cells may also be used depending on research focus. For these native cells, no transfection is required, but immunocytochemical validation of TRPC3 expression is recommended before this compound experimentation. In all cases, cells should be healthy, moderately confluent (70-80%), and free from contamination when used for experiments [2].

Solution and this compound Preparation

Preparation of experimental solutions requires precise composition and handling. The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular pipette solution for whole-cell patch clamp recordings should contain (in mM): 120 Cs-aspartate, 20 CsCl, 1 MgCl₂, 10 HEPES, 10 BAPTA, 3 Mg-ATP, and 0.3 Na₂-GTP, adjusted to pH 7.2 with CsOH. For this compound administration, two primary approaches can be employed: (1) Extracellular application by adding this compound from a stock solution to the extracellular medium at 1-10 μM final concentration, or (2) Intracellular delivery via inclusion in the patch pipette solution at 10-30 μM concentration [1] [6].

To prepare This compound stock solutions, first note that this compound is typically supplied as a lyophilized powder that should be stored protected from light at room temperature according to manufacturer recommendations [3]. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving this compound in high-quality DMSO. Aliquot and store these stock solutions at -20°C protected from light. For experiments, dilute the stock solution into appropriate extracellular or intracellular solutions to achieve the desired final concentration, ensuring that the final DMSO concentration does not exceed 0.1% to avoid cellular toxicity. All solutions containing this compound should be protected from light until the moment of experimentation to prevent premature photoconversion, and experimental work should be conducted under minimal lighting conditions using safe lights (red or far-red) when possible.

Lipid Bilayer Formation and Imaging Protocols

For supported lipid bilayer preparation using the contact bubble bilayer (CBB) method, begin by preparing phospholipid solutions in chloroform at desired concentrations in a round-bottom flask. Create a thin phospholipid film using a rotary evaporator connected to a nitrogen gas cylinder, then remove residual chloroform by vacuum desiccation for several hours. Add electrolyte solution to suspend the phospholipid at 2 mg/mL concentration, followed by sonication for 20-30 seconds using a bath sonicator to create multilamellar vesicle suspensions [5]. For proteoliposomes containing TRPC3 channels, add the protein solution to the vesicle suspension and sonicate briefly.

To form lipid bilayers for imaging, clean glass slides thoroughly and treat with siliconizing reagent. For mica-supported bilayers, cut mica sheets into smaller pieces and cleave into thinner leaflets. Clean cover slips by sonication in detergent for 30 minutes at 60°C, followed by extensive washing and drying. Place a drop of low-viscosity optical adhesive on a microscope slide, attach the mica leaflet, and cure under UV light. Gently place a clean cover slip on the adhesive droplet, cure again, then carefully separate to expose a fresh mica surface [7]. Assemble a chamber on the mica surface using a vial cap fixed with nail polish. Apply 30 μL of vesicle suspension to the chamber and incubate for 60 minutes to allow bilayer formation, then wash with buffer before imaging. For high-resolution imaging, use TIRF or confocal microscopy to visualize single-molecule dynamics within the bilayer [7].

Imaging and Electrophysiology Techniques

High-Resolution Optical Imaging of Membrane Dynamics

Advanced imaging techniques provide critical insights into this compound effects on membrane dynamics and TRPC channel organization. For single-molecule tracking studies, Total Internal Reflection Fluorescence (TIRF) microscopy is particularly valuable as it enables visualization of individual molecule dynamics within the plasma membrane with high signal-to-noise ratio. When preparing samples for TIRF imaging, fluorescently tag TRPC3 channels (e.g., with YFP or mCherry) and use high-numerical-aperture oil-immersion objectives (NA ≥ 1.45) to achieve the necessary evanescent field penetration. Acquire image sequences at 10-100 frames per second depending on the dynamics of interest, using appropriate excitation wavelengths that don't overlap with this compound photoswitching spectra to avoid unintended photoconversion during imaging [7].

For investigations of diffusion dynamics in supported lipid bilayers, comparative studies between mica and glass substrates reveal significant differences in molecular behavior. On mica surfaces, lipid bilayers typically exhibit two populations of particles with different diffusion coefficients, while on glass surfaces, the slow-moving population is often nearly immobile. When performing such comparative studies, ensure identical imaging parameters between conditions and acquire sufficient trajectory data (typically 100+ trajectories per condition) for robust statistical analysis. The mean square displacement (MSD) should be calculated for individual trajectories, with diffusion coefficients derived from the linear fit of the first 4-5 points of the MSD versus time delay plot. These imaging approaches can reveal how this compound incorporation influences membrane organization and protein-lipid interactions [7].

Patch-Clamp Electrophysiology with Optical Control

Electrophysiological characterization of this compound effects on TRPC3 channels primarily employs the whole-cell patch clamp configuration. After obtaining a GΩ seal and establishing whole-cell configuration, maintain cells at a holding potential of 0 mV initially. To monitor TRPC3 activity, apply voltage ramps from -150 mV to +150 mV over 1-second durations at 5-second intervals, or use step protocols with holding at specific potentials. Before light stimulation, maintain the preparation in darkness or under visible light (>430 nm) to ensure this compound remains in its inactive trans-state. For optical activation, apply UV light pulses (365 nm, 1-5 seconds duration) while continuously recording membrane currents. To deactivate channels, illuminate with blue light (430 nm, 5-10 seconds duration) [1] [6].

The critical timing considerations for these experiments include allowing sufficient time for this compound to incorporate into membranes after establishing whole-cell configuration (typically 5-15 minutes when included in the pipette solution). When applying the optical lipid clamp protocol, use consistent inter-stimulus intervals (typically 30-60 seconds between UV light pulses) to allow for complete channel deactivation and prevent desensitization. Include appropriate controls such as light stimulation in untransfected cells, cells without this compound application, and experiments using the inactive trans-isomer (maintained with continuous blue light). For analysis, measure current densities at specific potentials (e.g., -90 mV and +70 mV) and normalize to cell capacitance to account for variations in cell size [1] [2].

Data Analysis and Interpretation

Quantitative Analysis of Channel Kinetics and Current Profiles

Comprehensive analysis of this compound-mediated TRPC3 responses involves multiple kinetic and biophysical parameters. For activation kinetics, measure the time from light onset to initial current response (onset latency) and the time from response initiation to peak current (activation tau). Deactivation kinetics should be quantified as the time constant of current decay following switch to deactivating wavelength. The current-voltage relationship should be analyzed from voltage ramp protocols, noting the characteristic double-rectifying properties of TRPC3 channels. Calculate current densities by normalizing measured currents to cell capacitance to enable comparisons across different cells and experimental conditions [1] [6].

Table 3: Key Parameters for TRPC3 Channel Analysis with this compound

| Parameter | Definition | Measurement Approach |

|---|---|---|

| Activation Latency | Time from UV light onset to initial current response | Measure from light trigger to 5% of peak current |

| Activation Time Constant | Time from response initiation to peak current | Fit rising phase with single exponential |

| Deactivation Kinetics | Current decay after switching to blue light | Fit decay phase with single exponential |

| Current Density | Current normalized to cell capacitance | Peak current / cell capacitance (pA/pF) |

| Rectification Ratio | Degree of current rectification | I₊₇₀ₘᵥ / I₋₉₀ₘᵥ from I-V relationship |

| Reversibility | Response maintenance across cycles | Compare peak currents in consecutive activations |

Experimental Workflows and Signaling Pathways

The experimental workflow for this compound application involves a coordinated sequence of preparation, stimulation, and recording phases, as visualized in the following diagram:

Diagram 1: Experimental Workflow for this compound Optical Lipid Clamp

The molecular signaling pathway activated by this compound illustrates the key components and their interactions:

Diagram 2: this compound Signaling Pathway and TRPC3 Activation Mechanism

Technical Considerations and Limitations

Optimization and Troubleshooting Guidelines

Successful implementation of this compound experiments requires attention to several critical optimization parameters. For consistent results, This compound concentration should be titrated between 1-30 μM depending on delivery method and cell type, with intracellular application typically requiring higher concentrations (10-30 μM) than extracellular application (1-10 μM). The duration of dark adaptation before experimentation is crucial for proper accumulation in membranes and should be optimized for each cell type, typically ranging from 5-20 minutes. Light intensity should be calibrated to ensure complete photoconversion without causing cellular damage; recommended intensities are 5-10 mW/mm² for UV activation and 3-5 mW/mm² for blue light deactivation. If channel activation is inconsistent between trials, verify this compound stock solution integrity by checking absorption spectra, ensure proper dark adaptation periods, confirm light source alignment and intensity, and check patch integrity in whole-cell recordings [1] [6].

Several common technical challenges may arise during this compound experiments. Slow activation kinetics may result from insufficient this compound membrane incorporation, inadequate UV light intensity, or poor synchronization between light stimulation and recording. Incomplete deactivation between cycles can occur due to insufficient blue light intensity or duration, or TRPC3 channel rundown during prolonged recordings. High variability between cells may stem from inconsistent transfection efficiency, variations in this compound loading, or differences in cell health. To address these issues, standardize transfection protocols, rigorously control this compound incubation conditions, calibrate light sources before each experiment, and include internal controls in each experimental session. Additionally, ensure that recording solutions contain appropriate ATP and GTP concentrations to maintain channel responsiveness in whole-cell configurations [1] [2].

Limitations and Alternative Approaches